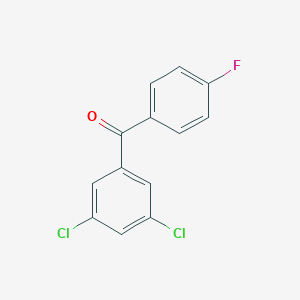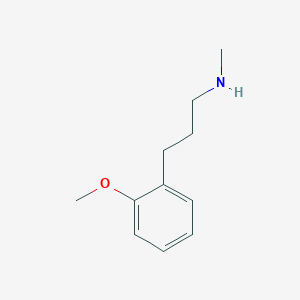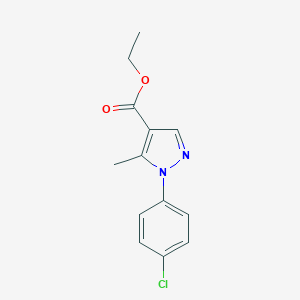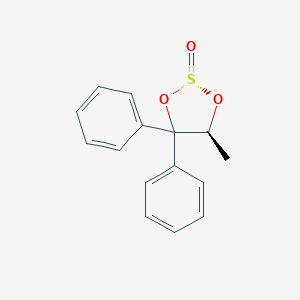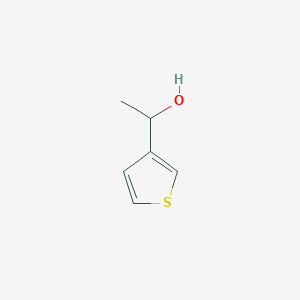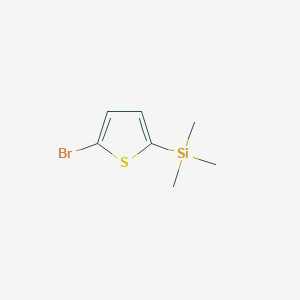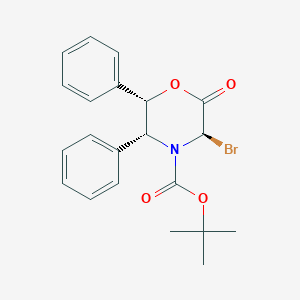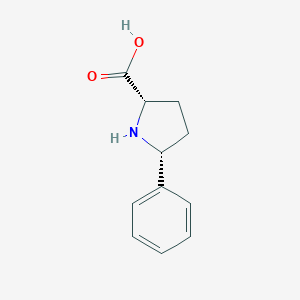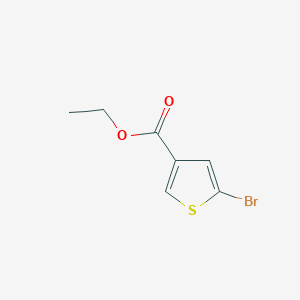
5-Bromo-3-tiofenoato de etilo
Descripción general
Descripción
Ethyl 5-bromothiophene-3-carboxylate is a chemical compound with the molecular formula C7H7BrO2S . It is used for research and development purposes .
Synthesis Analysis
The synthesis of Ethyl 5-bromothiophene-3-carboxylate involves the use of aluminium chloride and dichloromethane . The mixture is heated under reflux for several hours to yield the product .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromothiophene-3-carboxylate consists of a thiophene ring substituted with a bromine atom and an ethyl ester group . The InChI code for this compound is 1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-bromothiophene-3-carboxylate is a liquid at room temperature . It has a molecular weight of 235.1 g/mol . The compound has a topological polar surface area of 54.5 Ų and a complexity of 151 . It has a boiling point of 261°C at 760 mmHg .Aplicaciones Científicas De Investigación
Bloque de construcción de síntesis orgánica
El 5-bromo-3-tiofenoato de etilo se usa ampliamente como bloque de construcción en la síntesis orgánica. Se puede utilizar para construir varios derivados de tiofeno que son importantes en el desarrollo de productos farmacéuticos y agroquímicos .
Ciencia de los materiales
En la ciencia de los materiales, este compuesto sirve como precursor para la creación de polímeros y pequeñas moléculas que son integrales para el desarrollo de la electrónica orgánica, incluidas las células fotovoltaicas orgánicas y los diodos emisores de luz (LED) .
Investigación farmacéutica
Los investigadores utilizan this compound para sintetizar compuestos con posibles aplicaciones terapéuticas. Es particularmente útil para crear moléculas que pueden actuar como inhibidores o activadores de las vías biológicas .
Desarrollo agroquímico
Este compuesto también se emplea en la síntesis de agroquímicos. Sus derivados se pueden diseñar para funcionar como herbicidas, pesticidas o fungicidas, contribuyendo a la productividad agrícola .
Estudios de síntesis química
El this compound se utiliza en estudios que exploran nuevos métodos de síntesis química, incluidos los enfoques de química verde y los nuevos sistemas catalíticos .
Síntesis de polímeros conjugados
Es un ingrediente clave en la síntesis de polímeros basados en tiofeno regiorregulares, que tienen aplicaciones en tecnologías electrónicas y de energía renovable .
Nanotecnología
En nanotecnología, los derivados de this compound se utilizan para modificar las propiedades superficiales de las nanopartículas, que se pueden aplicar en sistemas de administración de fármacos y herramientas de diagnóstico .
Química analítica
Por último, se utiliza en química analítica como compuesto estándar o de referencia cuando se estudian estructuras basadas en tiofeno y su comportamiento en diversas condiciones .
Mecanismo De Acción
Safety and Hazards
Ethyl 5-bromothiophene-3-carboxylate is classified with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
ethyl 5-bromothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-2-10-7(9)5-3-6(8)11-4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMKCLOYODOEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50571073 | |
| Record name | Ethyl 5-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170355-38-1 | |
| Record name | 3-Thiophenecarboxylic acid, 5-bromo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=170355-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-bromothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50571073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
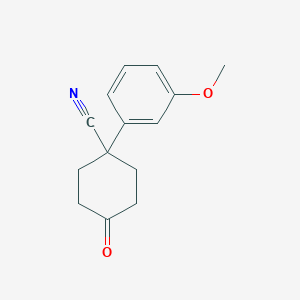
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
